Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate
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Overview
Description
Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.27898 g/mol . This compound is known for its unique chemical structure, which includes a benzoate ester and an amide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzoate: Similar structure but lacks the 2,2-dimethylpropanoyl group.
Methyl 3-(acetylamino)benzoate: Contains an acetyl group instead of the 2,2-dimethylpropanoyl group.
Methyl 3-(benzoylamino)benzoate: Contains a benzoyl group instead of the 2,2-dimethylpropanoyl group.
Uniqueness
Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are desired .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3-(2,2-dimethylpropanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-7-5-6-9(8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16) |
InChI Key |
OFPQATZPMZQELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)OC |
solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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